molecular formula C16H26Si B12559657 Cyclohexyl(dimethyl)(2-phenylethyl)silane CAS No. 192863-30-2

Cyclohexyl(dimethyl)(2-phenylethyl)silane

Katalognummer: B12559657
CAS-Nummer: 192863-30-2
Molekulargewicht: 246.46 g/mol
InChI-Schlüssel: KGEISZNYPMOFLT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cyclohexyl(dimethyl)(2-phenylethyl)silane is an organosilicon compound characterized by a cyclohexyl group, two methyl groups, and a 2-phenylethyl group attached to a silicon atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Cyclohexyl(dimethyl)(2-phenylethyl)silane typically involves the hydrosilylation reaction, where a silicon-hydrogen bond is added across a carbon-carbon multiple bond. One common method is the reaction of cyclohexylsilane with 2-phenylethyl chloride in the presence of a platinum catalyst under mild conditions .

Industrial Production Methods: Industrial production of this compound may involve similar hydrosilylation processes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of efficient catalysts and optimized reaction conditions is crucial for large-scale synthesis .

Analyse Chemischer Reaktionen

Types of Reactions: Cyclohexyl(dimethyl)(2-phenylethyl)silane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

Cyclohexyl(dimethyl)(2-phenylethyl)silane has diverse applications in scientific research:

Wirkmechanismus

The mechanism by which Cyclohexyl(dimethyl)(2-phenylethyl)silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with carbon, oxygen, and other elements, facilitating the formation of complex molecular structures. The pathways involved include hydrosilylation, where the silicon-hydrogen bond adds across unsaturated carbon-carbon bonds, and substitution reactions, where the silicon atom replaces other functional groups .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Cyclohexyl(dimethyl)(2-phenylethyl)silane is unique due to the presence of both cyclohexyl and phenylethyl groups attached to the silicon atom. This combination imparts distinct chemical properties and reactivity, making it valuable in specialized applications where other silanes may not be as effective .

Eigenschaften

CAS-Nummer

192863-30-2

Molekularformel

C16H26Si

Molekulargewicht

246.46 g/mol

IUPAC-Name

cyclohexyl-dimethyl-(2-phenylethyl)silane

InChI

InChI=1S/C16H26Si/c1-17(2,16-11-7-4-8-12-16)14-13-15-9-5-3-6-10-15/h3,5-6,9-10,16H,4,7-8,11-14H2,1-2H3

InChI-Schlüssel

KGEISZNYPMOFLT-UHFFFAOYSA-N

Kanonische SMILES

C[Si](C)(CCC1=CC=CC=C1)C2CCCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.